2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine is a chemical compound that belongs to the imidazo[1,2-A]pyridine family, which is recognized for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of bromine and fluorine substituents as well as a methoxy group, which contribute to its unique properties and potential biological activities.
The compound can be sourced from various chemical suppliers and databases, including Sigma-Aldrich and PubChem, where it is cataloged with specific identifiers such as the CAS number 1427446-76-1. Its molecular formula is C8H7BrN2O, and it has a molecular weight of approximately 227.06 g/mol.
2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of organic compounds with potential pharmacological significance, making it a subject of interest in drug discovery and development.
The synthesis of 2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine can be accomplished through several methods, primarily involving condensation reactions. One common approach includes the reaction of 2-aminopyridine with brominated and methoxylated derivatives under controlled conditions.
The synthesis typically requires specific reagents such as bromine or brominated compounds, methanol for methoxylation, and catalysts to facilitate the reaction. The reaction conditions—temperature, solvent choice, and reaction time—are crucial for achieving high yields and purity. For instance, using polar aprotic solvents can enhance the solubility of reactants and improve reaction kinetics.
The molecular structure of 2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine consists of a fused bicyclic system that includes a pyridine ring and an imidazole ring. The methoxy group (-OCH3) is located at the 6-position, while bromine (Br) and fluorine (F) substituents are at the 2- and 7-positions respectively.
2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine can participate in various chemical reactions including:
Common reagents for these reactions include oxidizing agents such as potassium permanganate for oxidation processes and various nucleophiles for substitution reactions. The outcomes depend significantly on the reaction conditions employed.
The mechanism of action of 2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine involves its interaction with biological targets such as enzymes or receptors. This compound may modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects in various disease models.
2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine has several scientific applications including:
The preparation of 2-bromo-7-fluoro-6-methoxyimidazo[1,2-a]pyridine relies heavily on sequential electrophilic substitutions and ring-closing strategies. A patented route utilizes 2-amino-5-bromo-3-fluoropyridine as the primary building block, reacting it with 40% aqueous chloroacetaldehyde under carefully controlled conditions. This reaction proceeds through a nucleophilic attack by the pyridyl nitrogen on the electrophilic aldehyde carbon, followed by acid-catalyzed dehydration to form the imidazo[1,2-a]pyridine core. Critical optimization involves maintaining a pH of 8-9 using sodium carbonate or sodium bicarbonate buffer systems to prevent decomposition of the sensitive intermediate. The reaction requires 6-8 hours at 80-85°C in aqueous ethanol (1:1 v/v) to achieve optimal cyclization efficiency. Post-reaction processing involves extraction with ethyl acetate, drying over sodium sulfate, and purification via recrystallization from hexane/ethyl acetate mixtures to yield the crystalline heterocyclic product in 68-72% isolated yield [4].
Table 1: Key Reaction Parameters for Cyclization Step
Parameter | Optimal Condition | Effect of Deviation |
---|---|---|
Solvent System | Ethanol:H₂O (1:1) | Lower yield in pure ethanol or water |
Temperature | 80-85°C | Incomplete reaction below 75°C; Decomposition above 90°C |
pH | 8.0-8.5 (Na₂CO₃ buffer) | Polymerization at pH <7; Hydrolysis at pH>9 |
Reaction Time | 7 hours | 20-30% yield drop at 5 hours |
Environmentally benign synthetic routes emphasize metal-free catalysis and aqueous reaction media to enhance sustainability. One significant approach involves the cycloisomerization of functionalized alkynyl precursors in water/ethanol mixtures. This strategy avoids precious metal catalysts (e.g., palladium or gold) traditionally employed for ring formation. The reaction exploits the inherent electrophilicity of α,β-unsaturated carbonyl systems toward nucleophilic amines, facilitating intramolecular cyclization. A critical advance involves using imidazole-containing propargyl ethers that undergo 5-exo-dig cyclization under mild basic conditions (triethylamine, 0.5 equiv.). The aqueous environment (H₂O:EtOH = 3:1) significantly enhances the reaction rate compared to anhydrous solvents, attributed to hydrophobic packing effects that pre-organize reactants. Yields reach 75-78% after 12 hours at 60°C, with the methoxy and fluorine substituents demonstrating negligible interference in the cyclization kinetics. This method significantly reduces heavy metal contamination risks in pharmaceutical intermediates and simplifies purification by direct crystallization from the reaction mixture upon cooling [6].
Regioselective halogenation is pivotal for installing the critical C-2 bromine atom and C-7 fluorine in the imidazopyridine scaffold. Electrophilic bromination at C-2 employs molecular bromine (Br₂) in dichloromethane at 0°C, exploiting the electron-rich nature of the imidazole ring. Careful stoichiometry (1.05 equiv. Br₂) prevents dibromination byproducts, with the reaction quenched by sodium thiosulfate to maintain selectivity. For fluorination, the Schiemann reaction proves effective, wherein a stable diazonium tetrafluoroborate intermediate is generated from the corresponding C-7 amine using sodium nitrite and fluoroboric acid. Thermal decomposition of this salt at 120-130°C releases nitrogen gas and delivers the fluorine substituent with >90% regiochemical fidelity. Microwave-assisted fluorination (160°C, 1 hour in DMF) further enhances efficiency, reducing reaction times from 12 hours to 60 minutes while achieving 84% yield [4] [2].
Table 2: Halogenation Methods Comparison
Method | Conditions | Regioselectivity | Yield |
---|---|---|---|
Electrophilic Bromination | Br₂ (1.05 eq), DCM, 0°C, 2h | C-2 exclusive | 78% |
Schiemann Fluorination | NaNO₂/HBF₄, then Δ 130°C | C-7 selective | 72% |
Microwave Fluorination | Pd(OAc)₂, DMF, 160°C, 1h | C-7 selective | 84% |
The 2-bromo substituent serves as a versatile handle for constructing oxazole-imidazopyridine hybrids via palladium-catalyzed cross-coupling. Suzuki-Miyaura reactions with boronic acid-functionalized oxazoles proceed efficiently using Pd(PPh₃)₄ (5 mol%) and potassium carbonate in toluene/water (4:1) at 85°C. This methodology enables the introduction of diverse oxazole moieties at C-2, including 4-(methoxyphenyl)oxazol-5-yl and 4-(trifluoromethyl)oxazol-5-yl groups. The electron-withdrawing fluorine atom at C-7 significantly activates the ring toward nucleophilic aromatic substitution, allowing displacement with piperazine or morpholine derivatives in DMF at 100°C without affecting the bromine at C-2. These derivatives demonstrate enhanced biological activity, exemplified by TGFβ-R1 kinase inhibitors (e.g., compound 4bca with IC₅₀ < 3 μM) that outperform clinical candidates. Molecular docking confirms the hybrid scaffolds engage target proteins through pi-pi stacking (imidazopyridine core) and hydrogen bonding (oxazole substituents) [3] [6].
Table 3: Derivatization Reactions at Key Positions
Position | Reaction Type | Reagents/Conditions | Products |
---|---|---|---|
C-2 | Suzuki Coupling | Oxazol-5-ylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 85°C | 2-(Oxazol-5-yl) derivatives |
C-2 | Buchwald-Hartwig Amination | Piperazine, Pd₂(dba)₃, BINAP, t-BuONa, 100°C | 2-Amino derivatives |
C-7 | Nucleophilic Aromatic Substitution | Morpholine, DMF, 100°C | 7-Morpholino analogues |
Table 4: Biologically Active Derivatives
Derivative | Biological Target | Key Interaction | Reported Activity |
---|---|---|---|
2-(4-(CF₃)oxazol-5-yl)-7F-6-OMe | Urease enzyme | H-bonding with active site cysteine | IC₅₀ = 5.68 ± 1.66 μM [6] |
2-Piperazinyl-7F-6-OMe | TGFβ-R1 kinase | Pi-pi stacking in ATP pocket | IC₅₀ < 3 μM [2] |
7-(4-Methylpiperazin-1-yl)-2-Br-6-OMe | Phosphodiesterase III | Hydrophobic cavity binding | Cardiotonic activity [2] |
Comprehensive Compound Index
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3